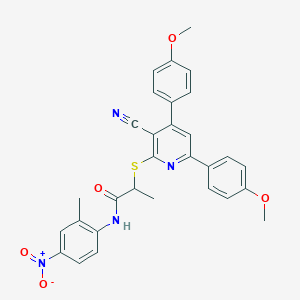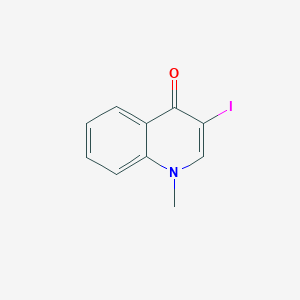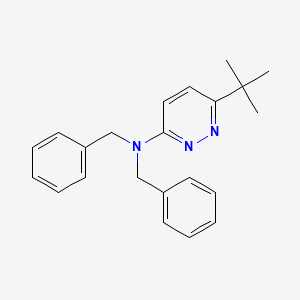![molecular formula C15H15NO B11774285 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774285.png)
7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Metil-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina es un compuesto heterocíclico que pertenece a la familia de las oxazinas. Este compuesto se caracteriza por un anillo de benceno fusionado a un anillo de oxazina, con un grupo metilo en la posición 7 y un grupo fenilo en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Metil-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina típicamente implica reacciones de ciclización. Un método común es la cicloisomerización de N-(2-alquinil)aril benzamidas utilizando un catalizador de oro(I). Esta reacción procede a través de una vía 6-exo-dig, produciendo la oxazina deseada en condiciones suaves, como temperatura ambiente o 30 °C, sin la necesidad de una atmósfera inerte .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 7-Metil-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina no están bien documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar procesos rentables y ecológicos.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Metil-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
7-Metil-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como resistencia al calor y conductividad eléctrica.
Mecanismo De Acción
El mecanismo de acción de 7-Metil-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así las vías bioquímicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
7-Metoxil-3,4-dihidro-2H-benzo[b][1,4]oxazina: Este compuesto tiene un grupo metoxi en lugar de un grupo metilo en la posición 7.
7-Cloro-5-fenil-1,3-dihidro-2H-1,4-benzodiazepin-2-ona: Este compuesto tiene un grupo cloro y una estructura de anillo diferente.
Unicidad
7-Metil-3-fenil-3,4-dihidro-2H-benzo[b][1,4]oxazina es única debido a su patrón de sustitución específico y estructura de anillo, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
7-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-13-15(9-11)17-10-14(16-13)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3 |
Clave InChI |
CSQHIAHUKJDEEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


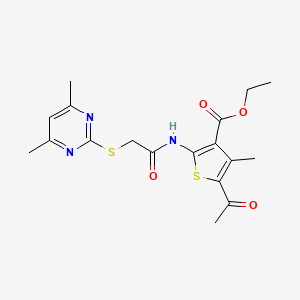
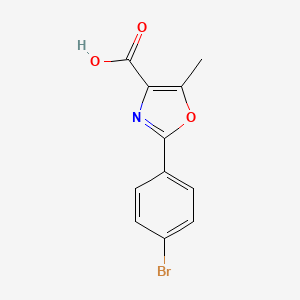

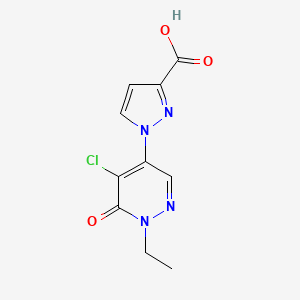
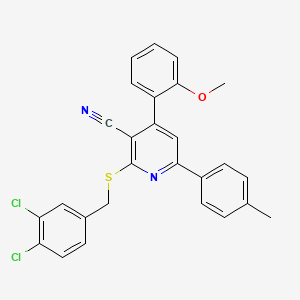
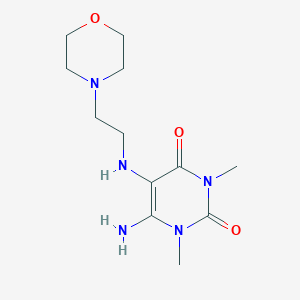
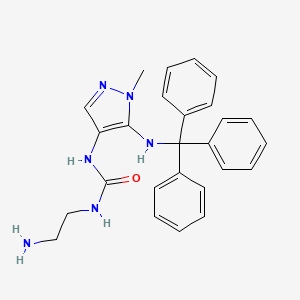
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
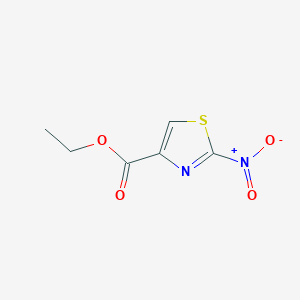
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
